N,3-diphenyl-1,2,4-thiadiazol-5-amine

Catalog No.
S3397645
CAS No.
17467-60-6
M.F
C14H11N3S
M. Wt
253.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,3-diphenyl-1,2,4-thiadiazol-5-amine

CAS Number

17467-60-6

Product Name

N,3-diphenyl-1,2,4-thiadiazol-5-amine

IUPAC Name

N,3-diphenyl-1,2,4-thiadiazol-5-amine

Molecular Formula

C14H11N3S

Molecular Weight

253.32 g/mol

InChI

InChI=1S/C14H11N3S/c1-3-7-11(8-4-1)13-16-14(18-17-13)15-12-9-5-2-6-10-12/h1-10H,(H,15,16,17)

InChI Key

RMFQIIXCTLNZRC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC3=CC=CC=C3

solubility

0.2 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC3=CC=CC=C3

The exact mass of the compound N,3-diphenyl-1,2,4-thiadiazol-5-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <0.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,3-Diphenyl-1,2,4-thiadiazol-5-amine (CAS 17467-60-6) is a highly stable, diaryl-substituted heterocyclic building block widely utilized in advanced organic synthesis, medicinal chemistry, and materials science. Featuring a 1,2,4-thiadiazole core flanked by phenyl groups at the C3 and N5 positions, this compound serves as a reliable precursor for generating diverse biologically active libraries and complex sulfonamides [2]. Its distinct structural profile offers significantly higher thermal stability and specific electronic properties compared to its N-alkyl or unsubstituted counterparts, making it a highly effective starting material for transition-metal-catalyzed C-H functionalizations and electrochemical modifications in modern industrial and laboratory workflows [1].

Substituting N,3-diphenyl-1,2,4-thiadiazol-5-amine with the unsubstituted 3-phenyl-1,2,4-thiadiazol-5-amine or N-alkyl analogs (such as N-benzyl derivatives) fundamentally alters the compound's processability and reactivity. The N-phenyl group provides essential steric bulk and electronic delocalization that stabilize the thiadiazole core during harsh high-temperature catalytic cycles, such as aqueous iridium-catalyzed C-H sulfonamidation [2]. Furthermore, the diaryl substitution significantly increases the lattice energy, resulting in a much higher melting point (>170 °C) compared to N-alkyl analogs (~100 °C) [1]. This thermal resilience prevents sintering during bulk storage and enables the use of elevated reaction temperatures that would otherwise degrade or volatilize less stable aliphatic-substituted alternatives.

Significantly Higher Solid-State Thermal Stability for High-Temperature Processing

Thermal stability is a critical parameter for both bulk storage and high-temperature downstream synthesis. N,3-diphenyl-1,2,4-thiadiazol-5-amine exhibits a melting point of 170–176 °C, which is substantially higher than its N-alkylated counterparts. For instance, N-benzyl-3-phenyl-1,2,4-thiadiazol-5-amine melts at 101–104 °C, and 3-phenyl-N-(m-tolyl)-1,2,4-thiadiazol-5-amine melts at 110–113 °C[1]. This >60 °C increase in thermal stability allows the N,3-diphenyl derivative to withstand rigorous reaction conditions without phase-change-induced agglomeration or degradation.

Evidence DimensionMelting point (Thermal stability)
Target Compound Data170–176 °C
Comparator Or BaselineN-benzyl-3-phenyl-1,2,4-thiadiazol-5-amine (101–104 °C)
Quantified Difference>60 °C higher melting point
ConditionsStandard atmospheric pressure, solid-state characterization

A higher melting point ensures safer bulk handling and prevents material degradation or sintering during high-temperature synthetic processing.

Enhanced Yield in Electrochemical Oxidative N-S Bond Formation

The electronic nature of the N5 substituent directly impacts the efficiency of the thiadiazole core assembly via modern electrochemical methods. During electrochemical oxidative intramolecular N-S bond formation, the unsubstituted N-phenyl group of N,3-diphenyl-1,2,4-thiadiazol-5-amine facilitates an 86% isolated yield [1]. In contrast, introducing an electron-withdrawing group on the N-aryl ring, such as in N-(3-chlorophenyl)-3-phenyl-1,2,4-thiadiazol-5-amine, reduces the isolated yield to 74% under identical conditions[1]. This demonstrates that the standard N,3-diphenyl profile is highly suited for high-efficiency, green electrochemical manufacturing.

Evidence DimensionIsolated yield in electrochemical synthesis
Target Compound Data86% yield
Comparator Or BaselineN-(3-chlorophenyl)-3-phenyl-1,2,4-thiadiazol-5-amine (74% yield)
Quantified Difference12% higher isolated yield
ConditionsElectrochemical oxidative intramolecular N-S bond formation

Higher synthetic accessibility in scalable electrochemical workflows directly translates to lower procurement costs and more reliable batch-to-batch reproducibility.

Directing Group Efficacy in Aqueous C-H Functionalization

The 1,2,4-thiadiazole core acts as an effective directing group for transition-metal-catalyzed C-H activation, but its efficacy depends on the stability imparted by its substituents. N,3-diphenyl-1,2,4-thiadiazol-5-amine successfully undergoes regioselective iridium-catalyzed C-H sulfonamidation with sulfonyl azides in water at 90 °C, yielding complex sulfonamide derivatives[1]. The N-phenyl group protects the amine functionality from side reactions that typically plague unsubstituted 3-phenyl-1,2,4-thiadiazol-5-amine under oxidative aqueous conditions, enabling direct access to diverse, drug-like 1,2,4-thiadiazole libraries without requiring transient protecting groups.

Evidence DimensionCompatibility with aqueous Ir-catalyzed C-H sulfonamidation
Target Compound DataEnables regioselective C-N cross-coupling at 90 °C in water
Comparator Or BaselineUnsubstituted 3-phenyl-1,2,4-thiadiazol-5-amine (susceptible to side reactions/requires protection)
Quantified DifferenceEliminates the need for amine protecting groups during harsh aqueous catalysis
Conditions[Cp*IrCl2]2 (2.0 mol%), AgSbF6, H2O, 90 °C, 40 h

Utilizing this pre-arylated compound streamlines the synthesis of complex pharmaceutical libraries by eliminating costly protection and deprotection steps.

Precursor for Biologically Active Sulfonamides

Serves as a highly effective starting material for synthesizing drug-like 1,2,4-thiadiazole libraries via regioselective C-H sulfonamidation, leveraging its stability in aqueous iridium-catalyzed reactions [1].

Substrate for Electrochemical Green Synthesis

Highly suited as a benchmark or core building block in electro-oxidative multicomponent reactions, where its optimized electronic profile ensures high-yield N-S bond formation [2].

Scaffold for Non-Peptide Inhibitor Development

Acts as a structurally rigid, lipophilic core for developing non-peptide inhibitors, where the N-phenyl group provides critical hydrophobic interactions and thermal stability not achievable with N-alkyl analogs [3].

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

N,3-diphenyl-1,2,4-thiadiazol-5-amine

Dates

Last modified: 08-19-2023

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